ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate
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Overview
Description
Ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate is a complex organic compound that features a unique combination of functional groups, including a piperidine ring, a thiazolo[4,5-d]pyrimidine core, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the thiazolo[4,5-d]pyrimidine core, followed by the introduction of the piperidine ring and the benzoate ester. Common synthetic routes include:
Cyclization Reactions: Formation of the thiazolo[4,5-d]pyrimidine core through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the piperidine ring via amidation reactions.
Esterification: Formation of the benzoate ester through esterification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new alkyl or aryl groups.
Scientific Research Applications
Ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate has several scientific research applications:
Medicinal Chemistry: Used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological and inflammatory conditions.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Chemical Synthesis: Serves as a building block in the synthesis of more complex molecules with potential therapeutic applications.
Mechanism of Action
The mechanism of action of ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 2-(2-{2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-6-yl}acetamido)benzoate can be compared with other similar compounds, such as:
Thiazolo[4,5-d]pyrimidine Derivatives: These compounds share the thiazolo[4,5-d]pyrimidine core and may have similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring are widely used in medicinal chemistry and may exhibit comparable pharmacological properties.
Benzoate Esters: These compounds are commonly used as intermediates in organic synthesis and may have similar chemical reactivity.
Properties
IUPAC Name |
ethyl 2-[[2-[2-[3-(methylcarbamoyl)piperidin-1-yl]-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O5S/c1-3-34-22(33)15-8-4-5-9-16(15)26-17(30)12-29-13-25-19-18(21(29)32)35-23(27-19)28-10-6-7-14(11-28)20(31)24-2/h4-5,8-9,13-14H,3,6-7,10-12H2,1-2H3,(H,24,31)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZXNECHADFGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC(C4)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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